ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom of the pyrazole ring, a propyl group at the 1-position, and a methylamine group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available starting materials The process includes the formation of the pyrazole ring, followed by functionalization at the 1- and 4-positionsThe reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-1H-pyrazole-4-carbaldehyde
- Ethyl-1H-pyrazole-4-carboxylate
- 1-Propyl-1H-pyrazole-4-methanol
Uniqueness
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity, making it a valuable compound in various applications .
Biological Activity
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a unique pyrazole ring structure, exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Structural Characteristics
This compound features:
- Pyrazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
- Substituents : An ethyl group at the 1-position and a propyl group at the 1-position of the pyrazole ring.
This unique structure contributes to its interaction with various biological targets, which is critical for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise mechanisms depend on the specific application and context of use, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes by occupying their active sites.
- Receptor Modulation : It can alter receptor functions, influencing cellular signaling pathways.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has shown promising results against several cancer cell lines:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies indicate significant activity against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness:
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been noted in several studies, indicating its potential for therapeutic applications in inflammatory diseases. The exact mechanism involves modulation of inflammatory pathways through enzyme inhibition.
Case Study: Anticancer Activity
A study conducted by Wei et al. explored the effects of various pyrazole derivatives on A549 lung cancer cells, revealing that this compound exhibited significant growth inhibition with an IC50 value of 26 µM. The study emphasized the importance of structural modifications in enhancing anticancer activity ( ).
Case Study: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, five pyrazole derivatives, including this compound, were tested against common pathogens. The results showed that this compound had notable bactericidal effects, particularly against Staphylococcus species ( ).
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-5-12-8-9(7-11-12)6-10-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
QXADYYCQOMESIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.